molecular formula C12H21NO B7478203 1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-one

1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-one

Cat. No. B7478203
M. Wt: 195.30 g/mol
InChI Key: XFSQJLPTFQUVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-one, also known as Octahydroquinolinone, is a nitrogen-containing organic compound that has gained significant attention in scientific research due to its unique chemical properties. It is a white crystalline solid that is soluble in water and organic solvents. This compound has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical synthesis.

Mechanism of Action

The mechanism of action of 1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-onenolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-onenolinone has been shown to have several biochemical and physiological effects in the body. Studies have shown that this compound can reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to inhibit the growth of cancer cells and viruses, making it a potential candidate for the development of new anticancer and antiviral drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-onenolinone is its ease of synthesis and purification. It is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-onenolinone. One potential area of investigation is the development of new drugs based on this compound. Several studies have shown that 1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-onenolinone exhibits promising pharmacological activities, making it a potential candidate for the development of new drugs for the treatment of various diseases. Another area of investigation is the synthesis of new derivatives of this compound, which could have improved pharmacological properties. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various enzymes and receptors in the body.

Synthesis Methods

The synthesis of 1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-onenolinone can be achieved through several methods, including catalytic hydrogenation, reductive amination, and Mannich reaction. The most commonly used method is the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone. The reaction is carried out under acidic conditions, and the product is obtained by simple workup and purification.

Scientific Research Applications

1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-onenolinone has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that this compound exhibits a wide range of pharmacological activities, including antitumor, antiviral, and antibacterial properties. It has also been found to have analgesic and anti-inflammatory effects, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-2-12(14)13-9-5-7-10-6-3-4-8-11(10)13/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSQJLPTFQUVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-one

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